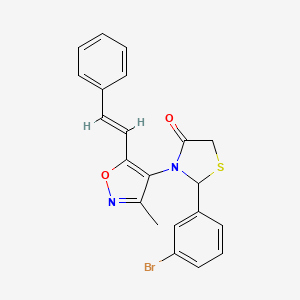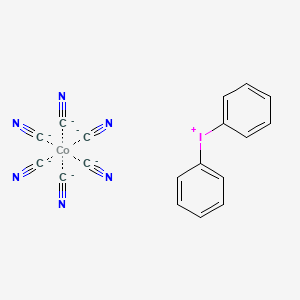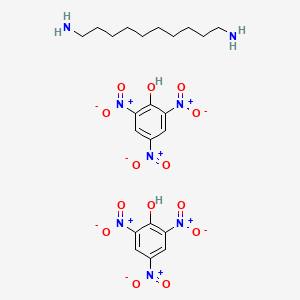
2,4,6-Trinitrophenol--decane-1,10-diamine (2/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Trinitrophenol–decane-1,10-diamine (2/1) is a compound formed by the combination of 2,4,6-Trinitrophenol and decane-1,10-diamine in a 2:1 ratio. . The combination of these two compounds results in a unique chemical entity with distinct properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trinitrophenol–decane-1,10-diamine (2/1) involves the reaction of 2,4,6-Trinitrophenol with decane-1,10-diamine. The reaction typically occurs in an organic solvent under controlled temperature and pressure conditions. The exact reaction conditions, such as temperature, pressure, and solvent choice, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of 2,4,6-Trinitrophenol–decane-1,10-diamine (2/1) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a stable form suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-Trinitrophenol–decane-1,10-diamine (2/1) undergoes various chemical reactions, including:
Oxidation: The nitro groups in 2,4,6-Trinitrophenol can undergo oxidation reactions under specific conditions.
Reduction: The nitro groups can also be reduced to amino groups using reducing agents.
Substitution: The hydroxyl group in 2,4,6-Trinitrophenol can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of 2,4,6-Trinitrophenol can yield 2,4,6-triaminophenol .
Aplicaciones Científicas De Investigación
2,4,6-Trinitrophenol–decane-1,10-diamine (2/1) has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of materials with specific properties, such as explosives and dyes.
Mecanismo De Acción
The mechanism of action of 2,4,6-Trinitrophenol–decane-1,10-diamine (2/1) involves interactions with molecular targets and pathways. The nitro groups in 2,4,6-Trinitrophenol can participate in redox reactions, leading to the generation of reactive intermediates that interact with biological molecules . The diamine component can form hydrogen bonds and other interactions with biomolecules, influencing their structure and function .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dinitrophenol: Similar to 2,4,6-Trinitrophenol but with two nitro groups instead of three.
1,6-Hexanediamine: A shorter-chain diamine compared to decane-1,10-diamine.
Uniqueness
2,4,6-Trinitrophenol–decane-1,10-diamine (2/1) is unique due to the combination of the highly reactive 2,4,6-Trinitrophenol and the long-chain diamine, resulting in distinct chemical and physical properties .
Propiedades
Número CAS |
80056-70-8 |
|---|---|
Fórmula molecular |
C22H30N8O14 |
Peso molecular |
630.5 g/mol |
Nombre IUPAC |
decane-1,10-diamine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C10H24N2.2C6H3N3O7/c11-9-7-5-3-1-2-4-6-8-10-12;2*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-12H2;2*1-2,10H |
Clave InChI |
ODSIKVXJJXXTRI-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C(CCCCCN)CCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


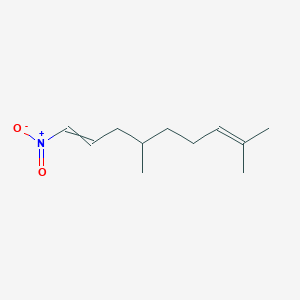
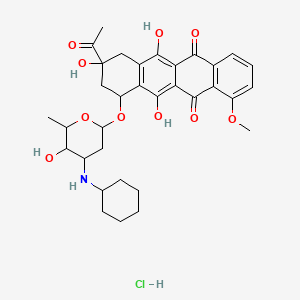

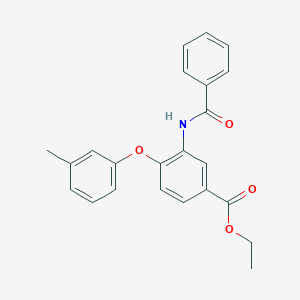
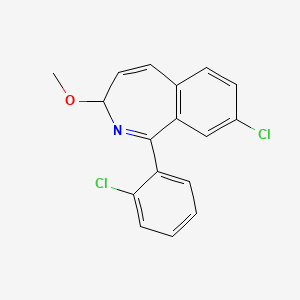


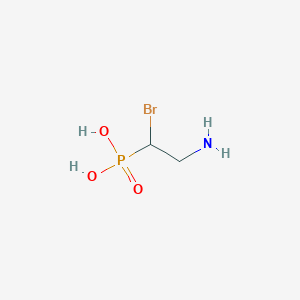
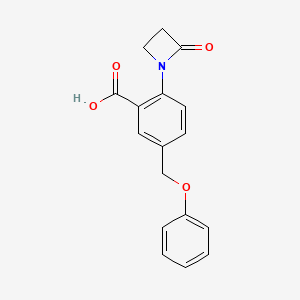
-lambda~5~-phosphane](/img/structure/B14428033.png)
![2-[(Prop-2-en-1-yl)sulfanyl]-1-benzothiophene](/img/structure/B14428040.png)
